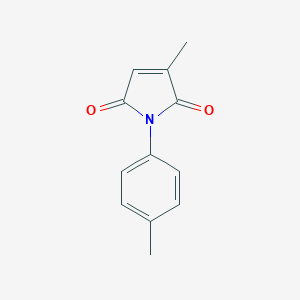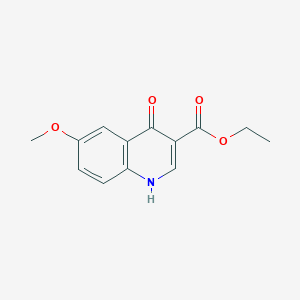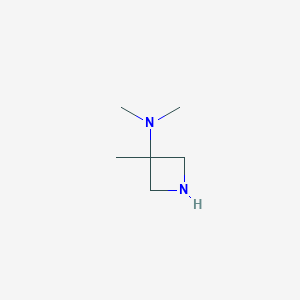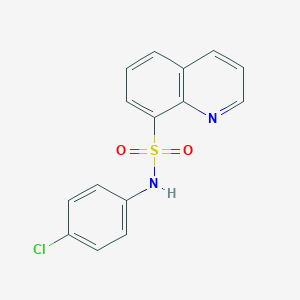
N-(4-Chlorophenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-8-quinolinesulfonamide, also known as Sulfadoxine, is a sulfonamide antibiotic used to treat malaria and other bacterial infections. It was first synthesized in 1967 and has been used extensively in the treatment of malaria since then.
Mécanisme D'action
N-(4-Chlorophenyl)-8-quinolinesulfonamide works by inhibiting the synthesis of dihydrofolic acid, a precursor to the folate required for DNA synthesis in bacteria and parasites. This inhibition leads to the disruption of DNA synthesis and ultimately leads to the death of the bacterial or parasitic cell.
Effets Biochimiques Et Physiologiques
N-(4-Chlorophenyl)-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and parasites, and to be effective against a variety of bacterial strains. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-Chlorophenyl)-8-quinolinesulfonamide is its effectiveness against a variety of bacterial strains and parasites. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in lab experiments. It can be toxic to cells at high concentrations, and its use can lead to the development of drug-resistant strains of bacteria and parasites.
Orientations Futures
There are a number of potential future directions for research on N-(4-Chlorophenyl)-8-quinolinesulfonamide. One area of interest is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, there is interest in investigating the potential use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in the treatment of other diseases, such as cancer. Finally, there is a need for further research into the mechanisms of action of N-(4-Chlorophenyl)-8-quinolinesulfonamide, in order to better understand its potential uses and limitations.
Conclusion:
In conclusion, N-(4-Chlorophenyl)-8-quinolinesulfonamide is a sulfonamide antibiotic with a wide range of potential applications. Its effectiveness against a variety of bacterial strains and parasites, combined with its ease of synthesis, make it a valuable tool for researchers. While there are some limitations to its use, there is significant potential for future research into the compound and its derivatives.
Méthodes De Synthèse
The synthesis of N-(4-Chlorophenyl)-8-quinolinesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-8-quinolinesulfonamide has been extensively researched for its use in the treatment of malaria. It has also been studied for its antibacterial properties and has been shown to be effective against a variety of bacterial strains. Additionally, N-(4-Chlorophenyl)-8-quinolinesulfonamide has been used in research studies to investigate its potential as a therapeutic agent for various diseases.
Propriétés
Numéro CAS |
158729-24-9 |
|---|---|
Nom du produit |
N-(4-Chlorophenyl)-8-quinolinesulfonamide |
Formule moléculaire |
C15H11ClN2O2S |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
Clé InChI |
IDPGVJRVFCBNKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
Autres numéros CAS |
158729-24-9 |
Solubilité |
5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
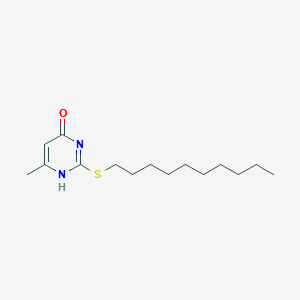
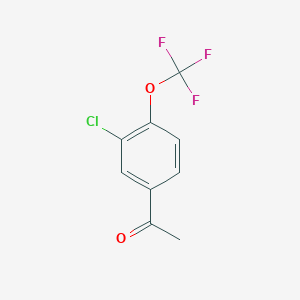
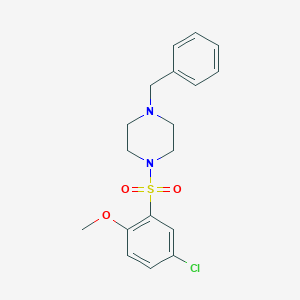
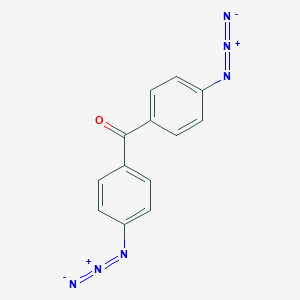
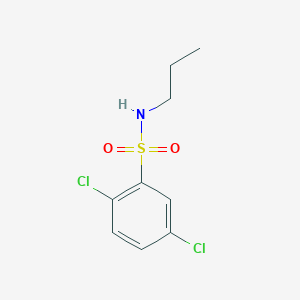
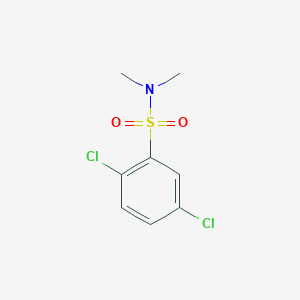
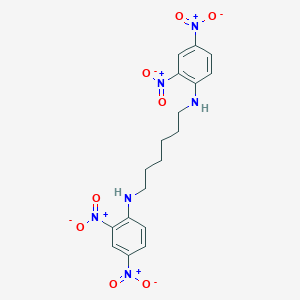
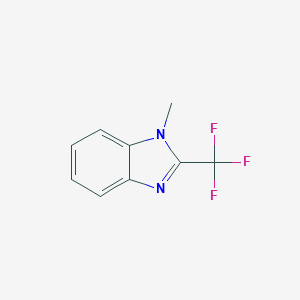
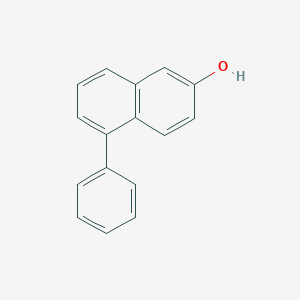
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
